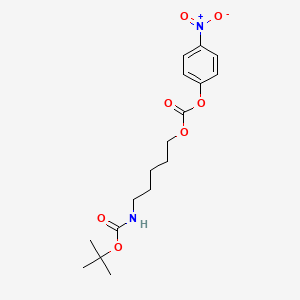

tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate

Description

tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate is a carbamate derivative featuring a 4-nitrophenoxy carbonate group attached to a pentyl chain. This compound is structurally characterized by:

- A tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amines.

- A 4-nitrophenoxy carbonate moiety, a strong electron-withdrawing group that enhances the lability of the carbonate linkage.

- A pentyl spacer, which balances solubility and reactivity in synthetic applications.

The 4-nitrophenoxy group may also confer UV activity, enabling tracking in reaction monitoring .

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O7/c1-17(2,3)26-15(20)18-11-5-4-6-12-24-16(21)25-14-9-7-13(8-10-14)19(22)23/h7-10H,4-6,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRNELQIIKKNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156389 | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202571-31-0 | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202571-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5-bromopentanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-nitrophenyl chloroformate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine.

Chemical Reactions Analysis

Deprotection Reactions

| Entry | Solvent | TBAF (equiv) | Time | Major Product | Yield |

|---|---|---|---|---|---|

| 1 | THF | 1.2 | 30 min | Free Amine | 42% |

| 2 | MeCN | 1.2 | 10 min | Symmetrical Urea | 100% |

| 3 | DMSO | 0.6 | 2 h | Polyurea | Complex |

Mechanistic Notes :

-

In polar aprotic solvents (e.g., MeCN), TBAF promotes urea formation via intermediate isocyanate generation .

-

Steric hindrance from the tert-butyl group slows urea formation compared to linear alkyl carbamates .

Hydrolysis and Stability

The carbonate ester undergoes hydrolysis under basic conditions:

-

Base-Catalyzed Hydrolysis : Cleavage of the carbonate linkage releases 4-nitrophenol and generates a diol intermediate .

-

Acid Stability : The Boc group remains intact under mild acidic conditions (pH > 3), enabling selective deprotection .

Kinetic Data :

| Condition | Half-Life (25°C) | Products |

|---|---|---|

| 0.1 M NaOH (aq) | 15 min | Diol + 4-Nitrophenol |

| pH 7.4 Buffer | >24 h | No degradation |

Nucleophilic Substitution

The 4-nitrophenoxy group serves as a leaving group in SN2 reactions. For example:

Reactivity Trends :

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily recognized for its role in the development of pharmaceutical agents. The carbamate group is a significant structural motif in many drugs and prodrugs, enhancing their pharmacological properties. Research indicates that carbamates are involved in various biological activities, including enzyme inhibition and receptor modulation .

2. Drug Design and Synthesis

In drug design, tert-butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate can serve as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as hydrolysis and nucleophilic substitution, makes it valuable for creating targeted therapeutic agents .

3. Targeted Drug Delivery

The incorporation of the nitrophenoxy group enhances the compound's potential for targeted drug delivery systems. This feature allows for selective release of therapeutic agents in specific tissues, minimizing side effects and improving efficacy .

Case Studies

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a precursor. The researchers demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic activity against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of derivatives of this compound. The study found that specific modifications to the carbamate structure enhanced its inhibitory effects on target enzymes involved in metabolic pathways related to disease progression .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Impact

- Brominated Analogs :

- 4-Nitrophenoxy Carbonate: The nitro group stabilizes the transition state during hydrolysis, facilitating cleavage under milder conditions (e.g., pH 9–10) compared to brominated analogs requiring stronger bases . UV absorbance at ~400 nm allows for spectrophotometric reaction monitoring, a feature absent in brominated analogs.

Stability and Handling

- Brominated carbamates are moisture-sensitive but stable at room temperature for short-term storage.

- The 4-nitrophenoxy derivative is expected to be more hygroscopic due to the polar nitro group, requiring anhydrous storage .

Biological Activity

tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate , with the CAS number 1202571-31-0, is a chemical compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl group, a nitrophenoxy moiety, and a carbamate functional group, which collectively contribute to its reactivity and biological interactions.

- Molecular Formula : C17H24N2O7

- Molecular Weight : 368.39 g/mol

- IUPAC Name : 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl (4-nitrophenyl) carbonate

- InChI Key : InChI=1S/C17H24N2O7/c1-17(2,3)26-15(20)18-11-5-4-6-12-24-16(21)25-14-9-7-13(8-10-14)19(22)23/h7-10H,4-6,11-12H2,1-3H3,(H,18,20)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenoxy group is known to participate in electron transfer reactions, while the carbamate moiety can form hydrogen bonds with biomolecules. These interactions may modulate enzyme activities and influence various cellular processes.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes that play roles in disease pathways.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Drug Development : It serves as a lead compound for synthesizing novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their mechanisms:

- Inhibition of Androgen Receptor : Bifunctional compounds related to this class have shown utility in degrading androgen receptors, indicating potential applications in hormone-related therapies .

- Oxidative Stress Mitigation : Similar nitro-substituted compounds have been reported to reduce oxidative damage in cellular models, suggesting that this compound may exhibit similar protective effects .

- Cell Viability Studies : Research involving related nitrones has demonstrated a correlation between their structure and cell viability under oxidative stress conditions, highlighting the importance of structural modifications for enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl carbamate | tert-butyl carbamate | Primarily used as a protecting group for amines |

| 4-nitrophenyl chloroformate | 4-nitrophenyl chloroformate | Used as a reagent for synthesizing carbamates |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for tert-butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate?

- Methodological Answer : The compound’s synthesis likely involves sequential coupling of the carbamate and nitrophenoxy carbonate groups. Standard protocols for carbamate formation (e.g., using tert-butyloxycarbonyl (Boc) protecting groups) and carbonate esterification (e.g., with 4-nitrophenyl chloroformate) should be employed. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by characterization using NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy to confirm functional group integrity .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- NMR : Assign peaks for the Boc group (~1.4 ppm for tert-butyl protons), nitrophenoxy aromatic protons (~7-8 ppm), and pentyl chain protons.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~380–400 g/mol range based on analogous structures) .

- HPLC : Assess purity (>95% recommended for research-grade material) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines for carbamate derivatives:

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of nitroaromatic vapors.

- Store at 2–8°C under inert atmosphere (N2 or Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How does the nitro group in the 4-nitrophenoxy moiety influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT calculations) can model charge distribution and transition states to predict reaction kinetics. Experimental validation via <sup>13</sup>C NMR kinetic studies under varying temperatures can quantify activation parameters .

Q. What experimental design strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading, temperature). For example:

- Central Composite Design : Test solvent (DMF vs. THF), temperature (0–50°C), and stoichiometry (1–2 eq nucleophile).

- Use ANOVA to identify statistically significant factors. Cross-reference with computational reaction path searches (e.g., using quantum chemical methods) to validate mechanistic hypotheses .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Note: Nitro groups may introduce exothermic decomposition risks above 150°C .

Q. What methodologies are recommended for studying the compound’s environmental impact and biodegradation pathways?

- Methodological Answer : Follow OECD guidelines for ecotoxicity:

- Aquatic Toxicity : Test acute effects on Daphnia magna (48-hour EC50).

- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge. Computational tools (e.g., EPI Suite) can predict bioaccumulation potential based on logP values (~4–5 estimated for this compound) .

Methodological Notes for Data Interpretation

- Contradictory Data : If NMR spectra show unexpected peaks, consider Boc group hydrolysis (common under acidic conditions) or nitrophenoxy group reduction. Confirm via LC-MS/MS fragmentation patterns .

- Reaction Optimization : When scaling up, ensure inert atmosphere (e.g., Schlenk line) to prevent side reactions with moisture or oxygen, especially for nitro-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.